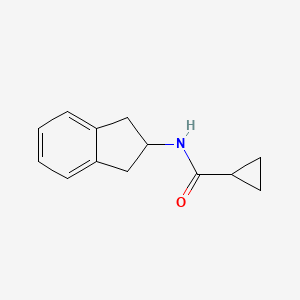
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide, also known as DCPC, is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide exerts its effects on the body by modulating the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of certain proteins involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, making it cost-effective for research purposes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide research. One area of interest is the development of this compound-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer properties of this compound. Finally, research is needed to optimize the synthesis method for this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of indene with cyclopropanecarboxylic acid chloride. The resulting intermediate is then treated with ammonia to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it ideal for research purposes.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide has been found to have various research applications, including its use as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(9-5-6-9)14-12-7-10-3-1-2-4-11(10)8-12/h1-4,9,12H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMXEYJVEIFHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4953882.png)
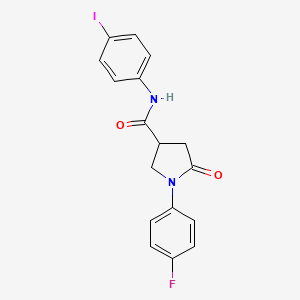
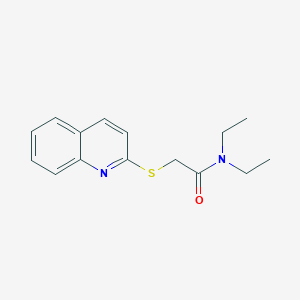
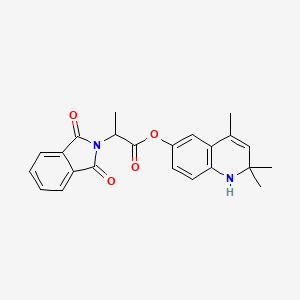
![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B4953923.png)
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)
![10-benzoyl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953929.png)
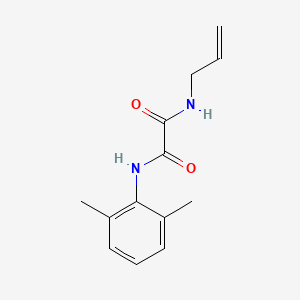
![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)
![3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4953942.png)
![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
